

GRL-1720: A Technical Overview of its Antiviral Properties Against SARS-CoV-2

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Compound of Interest

Compound Name: **GRL-1720**

Cat. No.: **B15073896**

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This technical guide provides an in-depth analysis of the initial antiviral characterization of **GRL-1720**, a small-molecule inhibitor targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The following sections detail its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Antiviral Properties and Mechanism of Action

GRL-1720 has been identified as a potent inhibitor of SARS-CoV-2 replication.^[1] Its primary target is the viral main protease (Mpro or 3CLpro), an enzyme critical for the viral life cycle.^[1] ^[2] Mpro is responsible for cleaving viral polyproteins into functional, non-structural proteins essential for viral replication and transcription.^[3]

GRL-1720 functions as an irreversible, covalent inhibitor of SARS-CoV-2 Mpro.^[2]^[4] The proposed mechanism involves a nucleophilic attack on the ester carbon of **GRL-1720** by the catalytic dyad (Cys-145 and His-41) within the Mpro active site. This results in the formation of a stable, covalent bond between the carbonyl indoline moiety of **GRL-1720** and the catalytic Cys-145 residue, thereby inactivating the enzyme.^[1] This covalent modification effectively blocks the protease's ability to process viral polyproteins, thus halting viral replication.^[1]

Quantitative Data Summary

The antiviral activity and enzyme inhibition kinetics of **GRL-1720** have been quantified through various assays. The data are summarized in the tables below for clear comparison.

Table 1: In Vitro Antiviral Activity of GRL-1720 against SARS-CoV-2

Parameter	Cell Line	Value (μM)	Assay Method
EC50 ¹	VeroE6	15 ± 4	RT-qPCR
CC50 ²	VeroE6	>100	WST-8 Assay

¹EC50 (Half-maximal effective concentration): The concentration of the drug that inhibits 50% of viral replication.^[1] ²CC50 (Half-maximal cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability.^[1]

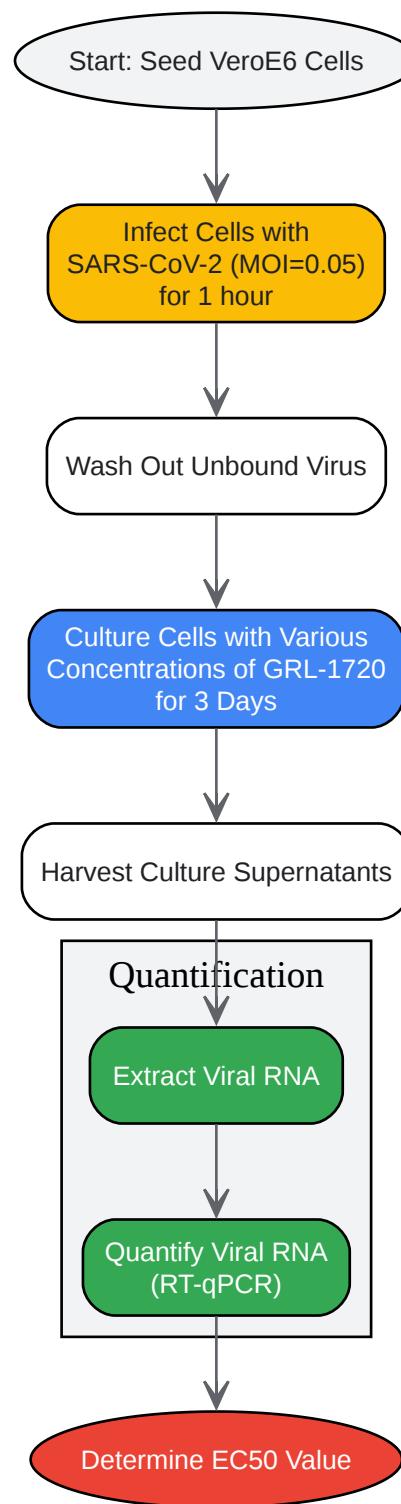
Table 2: SARS-CoV-2 Mpro Enzymatic Inhibition Kinetics for GRL-1720

Parameter	Value	Unit	Description
IC50	0.32 ± 0.02	μM	Concentration for 50% inhibition of Mpro activity (10 min incubation). ^[1]
Ki	2.15 ± 0.49	μM	Inhibitor concentration for 50% of maximal inactivation rate. ^[1]
kinact	2.53 ± 0.27	min ⁻¹	Maximal rate of enzyme inactivation. ^[1]
kinact/Ki	19,610 ± 4,930	M ⁻¹ sec ⁻¹	Second-order rate constant of enzyme inactivation. ^[1]

Visualized Mechanisms and Workflows

To facilitate a deeper understanding, the mechanism of action and experimental workflows are depicted using diagrams generated with Graphviz (DOT language).

Mechanism of Action: Covalent Inhibition of SARS-CoV-2 Mpro

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